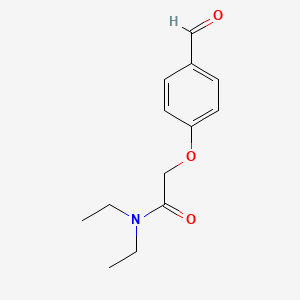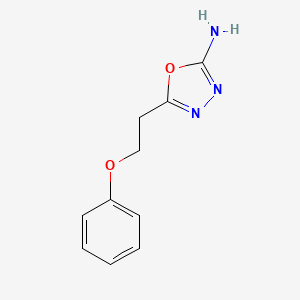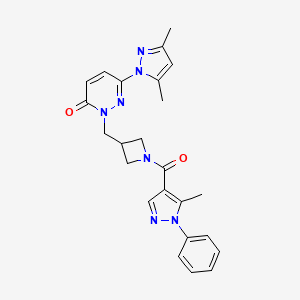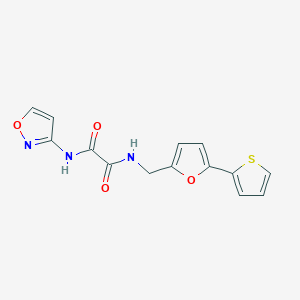
N,N-diethyl-2-(4-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-2-(4-formylphenoxy)acetamide” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 .
Molecular Structure Analysis
The SMILES string representation of “this compound” isO=C(COC(C=C1)=CC=C1C=O)N(CC)CC . This provides a textual representation of the compound’s structure. For a detailed 3D structure, please refer to a dedicated chemical structure database or software. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
N,N-diethyl-2-(4-formylphenoxy)acetamide plays a role in chemoselective acetylation, crucial in synthesizing antimalarial drugs. This process involves Novozym 435 as a catalyst, with vinyl acetate identified as the most effective acyl donor, leading to an irreversible reaction and a kinetically controlled synthesis. This method is significant for developing antimalarial drugs, demonstrating the compound's importance in medicinal chemistry (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Potential
The compound has been used in the synthesis of novel derivatives with potential anticancer, anti-inflammatory, and analgesic activities. These derivatives, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promise in combating breast cancer and neuroblastoma, highlighting the compound's role in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis of Insecticidal Agents
Research has also explored the synthesis of this compound derivatives as potential insecticidal agents. These derivatives, particularly when interacting with cyanoacetamide, hydrazine, and acetophenone, have shown efficacy against the cotton leafworm Spodoptera littoralis. This indicates the compound's potential use in agricultural pest control (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Role in Flavoring Substance Evaluation
The compound has also been evaluated as a flavoring substance in food products. Scientific opinions, such as those from the EFSA, assess the safety and implications for human health, ensuring the substance's safe use in food industries (Younes et al., 2018).
Pharmaceutical Synthesis and Local Anaesthetic Activity
Its derivatives have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting its role in pharmaceutical research. Compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have shown activities comparable to standard drugs, marking its significance in local anesthetic research (Jindal, Coumar, Singh, Ismail, Zambare, & Bodhankar, 2003).
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)13(16)10-17-12-7-5-11(9-15)6-8-12/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDYQCYIDTDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)
![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)

methanone](/img/structure/B2787871.png)
![benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B2787873.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2787874.png)

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)
![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)
